molecular formula C11H14O2 B1304911 3-(2,6-Dimethoxyphenyl)-1-propene CAS No. 3698-35-9

3-(2,6-Dimethoxyphenyl)-1-propene

Cat. No. B1304911
CAS RN: 3698-35-9
M. Wt: 178.23 g/mol
InChI Key: FQXWJEKXPIMZAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with dimethoxyphenyl groups often involves strategies that protect the methoxy groups during the reaction. For example, the BF2 complex of a related compound was prepared, and its polymorphs were studied . Although the exact synthesis of "3-(2,6-Dimethoxyphenyl)-1-propene" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of compounds with dimethoxyphenyl groups. For instance, a compound with a 3,4-dimethoxyphenyl ring linked to a naphthalene ring system via a prop-2-en-1-one spacer was found to be almost planar . This suggests that "3-(2,6-Dimethoxyphenyl)-1-propene" may also exhibit planarity in its structure.

Chemical Reactions Analysis

The reactivity of dimethoxyphenyl-containing compounds can be influenced by the position of the methoxy groups. The presence of electron-donating methoxy groups can affect the π-delocalization in the phenyl ring . This could imply that "3-(2,6-Dimethoxyphenyl)-1-propene" may participate in reactions that are sensitive to electronic effects, such as electrophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the presence of methoxy groups can lead to various chromic effects and influence the emission properties of a compound . The crystal packing and hydrogen bonding patterns can also affect the solid-state properties, as seen in the case of a related compound with a 3,4-dimethoxyphenyl ring . Therefore, "3-(2,6-Dimethoxyphenyl)-1-propene" is likely to have distinct physical and chemical properties that could be explored through experimental studies.

Scientific Research Applications

Lignin Model Compound Studies

Research has highlighted the significance of compounds similar to 3-(2,6-Dimethoxyphenyl)-1-propene in studying the acidolysis of lignin model compounds. For instance, Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds and elucidated the reaction mechanisms involved, including the significance of the γ-hydroxymethyl group and the detection of enol ether compounds in certain conditions (Yokoyama, 2015).

Bioproduct Recovery and Purification

The compound's structural relatives have been noted in the context of recovering and purifying biologically produced chemicals like 1,3-propanediol and 2,3-butanediol. Xiu and Zeng (2008) discussed the cost-intensive separation of such diols from fermentation broth, emphasizing the need for efficient recovery methods and highlighting potential improvements in downstream processing (Xiu & Zeng, 2008).

Industrial Synthesis and Petrochemical Applications

Compounds structurally similar to 3-(2,6-Dimethoxyphenyl)-1-propene have been studied for their role in dimerisation reactions, crucial for synthesizing higher alkenes with various structures, as discussed by Fel'dblyum and Obeshchalova (1968). This process is significantly relevant for petrochemical and general organic synthesis, where the relationship between catalyst activity and the reaction course is critical (Fel'dblyum & Obeshchalova, 1968).

Alzheimer's Disease Research

Notably, compounds structurally related have been used as imaging ligands in Alzheimer's disease research. Nordberg (2007) reviewed the development of amyloid imaging ligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, shedding light on their potential in early disease detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).

Ethylene Dimerization and Alphabutol Optimization

Alenezi et al. (2019) discussed the significance of ethylene dimerization techniques, particularly focusing on Alphabutol Technology for Butene-1 production. They highlighted operational challenges and the potential for technological advancements to improve the selectivity of Butene-1, indicating an area of continued research and development in chemical reactions and process optimization (Alenezi, Manan, & Zaidel, 2019).

Safety And Hazards

A compound with a similar structure, Tris(2,6-dimethoxyphenyl)phosphine, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-dimethoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWJEKXPIMZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190469
Record name Benzene, 1,3-dimethoxy-2-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethoxyphenyl)-1-propene

CAS RN

3698-35-9
Record name 1,3-Dimethoxy-2-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3698-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dimethoxy-2-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dimethoxy-2-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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